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Introduction
Carmaphycin-17 is a potent and selective inhibitor of the 20S proteasome, demonstrating

significant promise in the fields of anticancer and antimicrobial research.[1] This technical guide

provides a comprehensive overview of its chemical structure, physicochemical and biological

properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties
Carmaphycin-17 is a modified peptide featuring a hexanoyl group and tryptophan,

phenylalanine, and a terminal α,β-epoxyketone moiety.[2] This epoxyketone "warhead" is

crucial for its mechanism of action.[3]

Table 1: Physicochemical Properties of Carmaphycin-17
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Property Value Source

Chemical Formula C40H45N5O5 [2]

Molecular Weight 675.83 g/mol [2]

Exact Mass 675.3421 [2]

IUPAC Name

N-((S)-1-(((S)-3-(1H-Indol-3-

yl)-1-(((S)-1-((R)-2-

methyloxiran-2-yl)-1-oxo-3-

phenylpropan-2-yl)amino)-1-

oxopropan-2-yl)amino)-3-(1H-

indol-3-yl)-1-oxopropan-2-

yl)hexanamide

[2]

CAS Number 2143080-91-3 [2]

Appearance
Not explicitly stated, likely a

solid
N/A

Solubility Not explicitly stated N/A

pKa Not explicitly stated N/A

LogP Not explicitly stated N/A

Biological Activity
Carmaphycin-17 exhibits potent biological activity as a selective inhibitor of the 20S

proteasome, a key cellular component responsible for protein degradation.[1] Its inhibitory

action has been demonstrated against both mammalian and parasitic proteasomes,

highlighting its therapeutic potential.[1][4]

Table 2: Biological Activity of Carmaphycin-17
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Target/Activity Measurement Value Source

20S Proteasome

Inhibition
EC50 217 nM [1]

Anti-parasitic Activity

(Trichomonas

vaginalis)

More potent than

metronidazole,

overcomes resistance

Qualitative [1][4]

Anticancer Activity

Potent cytotoxicity

against various cancer

cell lines

Qualitative [2][3]

Mechanism of Action: Proteasome Inhibition
The primary mechanism of action for Carmaphycin-17 is the irreversible inhibition of the

chymotrypsin-like (ChT-L) activity of the 20S proteasome.[3][5] The electrophilic α,β-

epoxyketone moiety of Carmaphycin-17 forms a covalent bond with the N-terminal threonine

residue of the proteasome's active sites.[5] This covalent modification blocks the catalytic

activity of the proteasome, leading to an accumulation of polyubiquitinated proteins, cell cycle

arrest, and ultimately apoptosis in cancer cells.[5]
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Experimental Protocols
Detailed experimental protocols for the synthesis and bioassays of Carmaphycin-17 are not

publicly available. However, based on the literature for its analogs, Carmaphycin A and B, and

general laboratory procedures, the following methodologies can be inferred.

Synthesis of Carmaphycin-17 (Inferred)
The synthesis of Carmaphycin-17 would likely follow a convergent peptide coupling strategy.

Materials:

Fmoc-protected amino acids (Fmoc-Trp-OH, Fmoc-Phe-OH)

Hexanoic acid

(S)-2-methyloxirane derivative of phenylalanine

Peptide coupling reagents (e.g., HATU, HOBt)

DIPEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

Piperidine in DMF (20%)

Solid-phase resin (e.g., Rink Amide resin)

Cleavage cocktail (e.g., TFA/TIS/H2O)

HPLC for purification

Procedure:

Resin Loading: Swell the Rink Amide resin in DMF. Couple the first Fmoc-protected amino

acid (Fmoc-Phe-OH with the epoxyketone moiety) to the resin using a coupling agent like

HATU and DIPEA.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc

protecting group.

Peptide Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-

Trp-OH, then another Fmoc-Trp-OH) and finally hexanoic acid using HATU and DIPEA.

Monitor each coupling step for completion (e.g., using a Kaiser test).

Cleavage: Once the synthesis is complete, wash the resin thoroughly and cleave the peptide

from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

Purification: Precipitate the crude peptide in cold ether, centrifuge, and dissolve the pellet in

a suitable solvent. Purify the crude Carmaphycin-17 by reverse-phase HPLC.

Characterization: Confirm the identity and purity of the synthesized Carmaphycin-17 using

mass spectrometry and NMR spectroscopy.

20S Proteasome Inhibition Assay (General Protocol)
This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

Materials:

Purified 20S proteasome

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

Carmaphycin-17 stock solution (in DMSO)

Positive control inhibitor (e.g., MG132)

96-well black microplate

Fluorescence plate reader (Ex/Em = 380/460 nm)

Procedure:
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Preparation: Prepare serial dilutions of Carmaphycin-17 and the positive control in assay

buffer.

Reaction Setup: In a 96-well plate, add the assay buffer, the 20S proteasome, and the

different concentrations of Carmaphycin-17 or control. Include wells with proteasome and

DMSO as a vehicle control, and wells with only buffer and substrate as a blank.

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with

the proteasome.

Initiation: Add the fluorogenic substrate to all wells to start the reaction.

Measurement: Immediately measure the fluorescence intensity at regular intervals for a set

period (e.g., 60 minutes) using a fluorescence plate reader.

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of

inhibition against the logarithm of the inhibitor concentration and determine the EC50 value

by fitting the data to a dose-response curve.

Anti-Trichomonas vaginalis Activity Assay (General
Protocol)
This assay determines the in vitro susceptibility of T. vaginalis to Carmaphycin-17.

Materials:

T. vaginalis culture (e.g., ATCC strain)

TYM (Trypticase-Yeast Extract-Maltose) medium supplemented with serum

Carmaphycin-17 stock solution (in DMSO)

Metronidazole as a positive control

96-well microplate

Inverted microscope
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Cell viability assay reagent (e.g., resazurin)

Procedure:

Parasite Culture: Culture T. vaginalis trophozoites in TYM medium at 37°C.

Assay Setup: Prepare serial dilutions of Carmaphycin-17 and metronidazole in TYM

medium in a 96-well plate.

Inoculation: Add a standardized suspension of T. vaginalis trophozoites to each well. Include

wells with parasites and DMSO as a vehicle control, and wells with only medium as a blank.

Incubation: Incubate the plate at 37°C for 24-48 hours.

Assessment of Viability:

Microscopic Examination: Observe the motility and morphology of the trophozoites using

an inverted microscope.

Colorimetric Assay: Add a cell viability reagent like resazurin to each well and incubate for

a further 4-6 hours. Measure the absorbance or fluorescence to quantify the number of

viable parasites.

Data Analysis: Calculate the percentage of inhibition for each concentration compared to the

vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the

logarithm of the drug concentration.

General Experimental Workflow
The following diagram illustrates a general workflow for the discovery, synthesis, and biological

evaluation of novel compounds like Carmaphycin-17.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. stressmarq.com [stressmarq.com]

2. sigmaaldrich.com [sigmaaldrich.com]

3. content.abcam.com [content.abcam.com]

4. 20S Proteasome as a Drug Target in Trichomonas vaginalis [escholarship.org]

5. medkoo.com [medkoo.com]

To cite this document: BenchChem. [Carmaphycin-17: A Technical Guide to its Chemical
Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15562075#carmaphycin-17-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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